Di-tert-butyl hydrazine-1,2-dicarboxylate
Overview
Description
Di-tert-butyl hydrazodiformate acts as hydrazine substrate during the preparation of protected pyridylhydrazine derivatives.
Mechanism of Action
Target of Action
Di-tert-butyl hydrazodicarboxylate is primarily used as a reagent in chemical reactions . It is involved in the synthesis of aminobicyclopyrazolone hydrochloride and in Pd-catalyzed amination reactions of halo-pyridine substrates . Therefore, its primary targets are these chemical substrates.
Mode of Action
The compound acts as a reagent, participating in chemical reactions and facilitating the transformation of substrates into desired products . For instance, in the Cu-catalyzed aerobic oxidation, it is converted to Di-tert-butyl Azodicarboxylate . This reaction is part of the dehydrogenation of 1,2,3,4-Tetrahydroquinolines .
Biochemical Pathways
The compound is involved in the synthesis of aminobicyclopyrazolone hydrochloride . It also participates in Pd-catalyzed amination reactions of halo-pyridine substrates . These reactions are part of larger biochemical pathways in the synthesis of various organic compounds.
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could impact its distribution and elimination if it were to be used in a biological context.
Result of Action
The primary result of the action of Di-tert-butyl hydrazodicarboxylate is the transformation of substrates into desired products through chemical reactions . For example, it facilitates the synthesis of aminobicyclopyrazolone hydrochloride and participates in Pd-catalyzed amination reactions of halo-pyridine substrates .
Action Environment
The action of Di-tert-butyl hydrazodicarboxylate is influenced by various environmental factors. For instance, the Cu-catalyzed aerobic oxidation of the compound to Di-tert-butyl Azodicarboxylate is performed under an O2 balloon at room temperature . The compound should be stored in cool, dry conditions in well-sealed containers to maintain its stability and efficacy.
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSZETYVESRFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167790 | |
Record name | Di-tert-butyl bicarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16466-61-8 | |
Record name | 1,2-Bis(1,1-dimethylethyl) 1,2-hydrazinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16466-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-butyl bicarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016466618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-tert-butyl bicarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butyl bicarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Di-tert-butyl hydrazodiformate useful for synthesizing pyridylhydrazine derivatives?
A1: Di-tert-butyl hydrazodiformate serves as an excellent source of protected hydrazine. This is crucial for palladium-catalyzed amination reactions with halo-pyridine substrates, which provides a direct route to protected bifunctional hydrazinopyridine linkers. These linkers are particularly useful in the synthesis of metal-bioconjugates. []
Q2: Can you elaborate on the regioselectivity observed when using Di-tert-butyl hydrazodiformate?
A2: While Di-tert-butyl hydrazodiformate reacts with both 2- and 4-substituted halo-pyridines, only highly electrophilic 3-pyridyl halides undergo successful conversion to the corresponding hydrazine derivative. This selectivity is key for achieving specific substitution patterns in target molecules. []
Q3: How does Di-tert-butyl hydrazodiformate contribute to the development of diagnostic imaging agents?
A3: Researchers are exploring the development of technetium-99m (Tc-99m) estradiol radiopharmaceuticals for detecting estrogen receptor-positive breast tumors. Di-tert-butyl hydrazodiformate plays a crucial role in synthesizing a key precursor (a Boc-protected 5-bromopyridin-2-yl hydrazine substrate) that is further modified and then labeled with a rhenium complex. This rhenium complex demonstrates promising receptor binding affinity, acting as a valuable model for developing analogous Tc-99m complexes for diagnostic imaging. []
Q4: Beyond pyridines, what other cyclic structures can be synthesized using Di-tert-butyl hydrazodiformate?
A4: Di-tert-butyl hydrazodiformate is utilized in the synthesis of pyrazolidine and 3-amino-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazol-1-one. This method offers a convenient alternative to traditional approaches, achieving higher yields and circumventing the need for challenging purification steps like distillation and flash chromatography. []
Q5: Are there any catalytic applications of Di-tert-butyl hydrazodiformate?
A5: While not a catalyst itself, Di-tert-butyl hydrazodiformate plays a key role in a co-catalytic system with copper(I) iodide for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines. This system operates under mild conditions, enabling the efficient synthesis of various quinoline derivatives. []
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